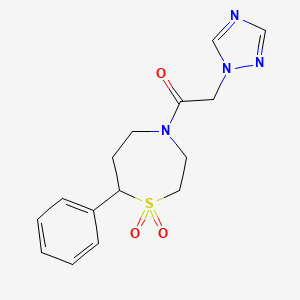

1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Description

1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a heterocyclic compound featuring a 1,4-thiazepane ring system (a seven-membered ring containing sulfur and nitrogen) modified with a sulfone group (1,1-dioxido) at the sulfur atom and a phenyl substituent at the 7-position. The ethanone moiety is linked to a 1H-1,2,4-triazole ring, a common pharmacophore in antifungal and antimicrobial agents . The sulfone group enhances metabolic stability and solubility, while the triazole ring contributes to hydrogen-bonding interactions with biological targets, such as fungal CYP51 enzymes .

Properties

IUPAC Name |

1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-2-(1,2,4-triazol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3S/c20-15(10-19-12-16-11-17-19)18-7-6-14(23(21,22)9-8-18)13-4-2-1-3-5-13/h1-5,11-12,14H,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZYBHPLLCMTKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)CN3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone typically involves multi-step organic synthesis. A common route includes:

Formation of the Thiazepane Ring: Starting from a suitable precursor such as a substituted amine and a thiol, the thiazepane ring can be formed through cyclization reactions.

Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts acylation or alkylation reactions.

Attachment of the Triazole Ring:

Oxidation: The final step involves the oxidation of the thiazepane ring to introduce the sulfone group, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods: Industrial production methods would scale up these reactions, optimizing for yield and purity. This often involves continuous flow chemistry techniques, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: Further oxidation can modify the sulfone group.

Reduction: Reduction reactions can potentially reduce the sulfone group back to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring or the phenyl group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products: The major products depend on the specific reactions but can include various substituted derivatives of the original compound, such as different sulfone or sulfide derivatives.

Chemistry:

Catalysis: The compound’s unique structure may make it a candidate for use as a ligand in catalytic reactions.

Material Science:

Biology and Medicine:

Antimicrobial Agents: The compound’s structure suggests potential as an antimicrobial agent, particularly due to the presence of the triazole ring, which is common in many antifungal drugs.

Enzyme Inhibition: Potential use as an enzyme inhibitor, targeting specific enzymes involved in disease pathways.

Industry:

Agriculture: Possible use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action for 1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone would depend on its specific application. For example:

Antimicrobial Activity: It may inhibit the synthesis of essential biomolecules in microbes, leading to cell death.

Enzyme Inhibition: It could bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Triazole-Containing Ethanone Derivatives

Key Observations:

Core Heterocycle Variations: The target compound’s 1,4-thiazepane sulfone ring distinguishes it from analogues with simpler aromatic or fused-ring systems (e.g., benzofuran in Compound 12 , benzodioxin in ). The sulfone group may improve oxidative stability compared to non-sulfonated thiazepanes. Compounds with 1,2,3-triazole (e.g., 9g ) exhibit reduced antifungal potency compared to 1,2,4-triazole derivatives, likely due to altered binding to CYP51 .

Substituent Impact on Bioactivity: Fluorinated phenyl groups (e.g., 2,4-difluorophenyl in ) enhance lipophilicity and membrane penetration, critical for antifungal efficacy. The target compound’s 7-phenyl group may confer similar benefits but lacks fluorination.

Synthetic Methodologies: The target compound likely requires multistep synthesis, including thiazepane ring formation (via cyclization of aminothiol precursors) and triazole coupling (via nucleophilic substitution or Huisgen cycloaddition). This contrasts with simpler alkylation methods used for benzofuran derivatives (e.g., Compound 12, synthesized via sodium ethoxide-mediated reactions ). Commercial availability of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone underscores its utility as a reference standard, whereas the target compound’s synthesis remains less documented.

Physicochemical and Pharmacokinetic Properties

- Solubility and Stability: Sulfonated thiazepanes generally exhibit higher aqueous solubility than non-sulfonated analogues. For instance, the sulfone group in the target compound may improve oral bioavailability compared to 1-(2,4-dichlorophenyl)-2-(1H-1,2,3-triazol-1-yl)ethanone .

- Metabolic Resistance : The 1,4-thiazepane ring’s rigidity and sulfone group may reduce susceptibility to cytochrome P450-mediated oxidation, extending half-life relative to benzofuran derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.